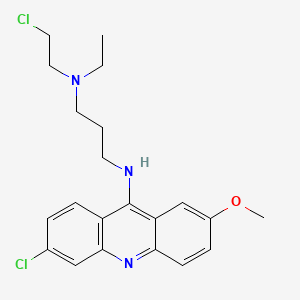
Acridine mustard free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpropane-1,3-diamine is a member of acridines.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Acridine mustards are alkylating agents that interact with DNA, primarily through intercalation between base pairs. This interaction can disrupt DNA replication and transcription, leading to cell death. The unique structure of acridine allows it to bind to DNA more effectively than many other alkylating agents, making it a subject of interest in cancer therapy.
Key Mechanisms:
- Intercalation : Acridine mustards insert themselves between DNA bases, altering the double helix structure.
- Alkylation : They can form covalent bonds with DNA, leading to strand breaks and apoptosis.
- Synergistic Effects : When combined with other mutagens like bleomycin, acridine mustards can enhance genetic damage, increasing their efficacy against cancer cells .
Anticancer Applications
Recent studies have demonstrated the anticancer potential of acridine mustard free base. It has been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Studies:
- In Vitro Efficacy : One study reported that acridine derivatives exhibited IC50 values in the low micromolar range against U937 cells, indicating strong anti-tumor activity. The compound was also found to inhibit histone deacetylases (HDAC), contributing to its anticancer effects .
- Mechanistic Insights : Research highlighted that acridine mustards could induce apoptosis in cancer cells through mitochondrial pathways. The compounds were shown to affect cell cycle progression and promote cell death in multiple cancer types .
- Combination Therapies : Acridine mustards have been evaluated in combination with other chemotherapeutic agents. Sequential treatments demonstrated enhanced cytotoxic effects, suggesting that they could be used synergistically to improve cancer treatment outcomes .
Antibacterial Applications
Beyond their anticancer properties, acridine mustards have also been investigated for their antibacterial effects. Their ability to intercalate into bacterial DNA makes them promising candidates against drug-resistant strains.
Research Findings:
- Drug-Resistant Infections : A study indicated that acridine derivatives could be effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings. The structural features of these compounds allow them to penetrate bacterial membranes and disrupt DNA function .
- Mechanisms of Action : The antibacterial activity is primarily due to the intercalation and subsequent disruption of bacterial DNA replication processes, leading to cell death .
Summary of Findings
Propiedades
Número CAS |
13015-79-7 |
|---|---|
Fórmula molecular |
C21H25Cl2N3O |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H25Cl2N3O/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25) |
Clave InChI |
OIFINQAUHKZSBV-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |
SMILES canónico |
CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |
Key on ui other cas no. |
13015-79-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















